1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane
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Overview
Description
1-(Thiophen-2-yl)-2-azabicyclo[320]heptane is a bicyclic compound that features a thiophene ring fused to an azabicycloheptane structure
Preparation Methods
The synthesis of 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to generate the bicyclic structure . Another approach involves the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing azabicycloheptane derivatives .
Chemical Reactions Analysis
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The thiophene ring allows for electrophilic substitution reactions, where reagents like bromine or chlorine can be used to introduce halogen atoms.
Rearrangement: Homolytic rearrangements can occur, leading to the formation of different radical species.
Scientific Research Applications
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. For example, it can inhibit penicillin-binding proteins, preventing the cross-linking of peptidoglycan during bacterial cell wall synthesis, leading to cell death . This mechanism is similar to that of beta-lactam antibiotics.
Comparison with Similar Compounds
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane can be compared to other bicyclic compounds such as:
3-Azabicyclo[3.1.1]heptanes: These compounds have similar structural properties and are used as bioisosteres of benzenes.
Ticarcillin impurity A: This compound, also known as (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(thiophen-3-yl)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, shares a similar bicyclic structure and is used in pharmaceutical applications.
Bicyclo[3.1.0]hexanes: These compounds are synthesized via (3 + 2) annulation and possess unique chemical properties.
Properties
Molecular Formula |
C10H13NS |
---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
1-thiophen-2-yl-2-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C10H13NS/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2 |
InChI Key |
IBLLYMPPCVFDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CCN2)C3=CC=CS3 |
Origin of Product |
United States |
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